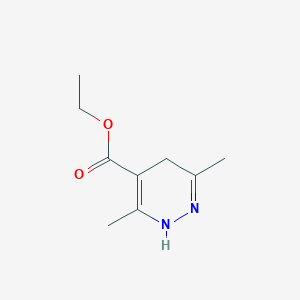

Ethyl 3,6-dimethyl-2,5-dihydropyridazine-4-carboxylate

Description

Ethyl 3,6-dimethyl-2,5-dihydropyridazine-4-carboxylate (CAS: 1261744-72-2) is a heterocyclic compound featuring a partially saturated pyridazine core. Its structure includes two methyl groups at positions 3 and 6, an ethyl ester moiety at position 4, and a conjugated dihydropyridazine ring.

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

ethyl 3,6-dimethyl-1,4-dihydropyridazine-5-carboxylate |

InChI |

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-6(2)10-11-7(8)3/h11H,4-5H2,1-3H3 |

InChI Key |

IVTMKVBFRFCLET-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NN=C(C1)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 3,6-dimethyl-2,5-dihydropyridazine-4-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3,6-dimethyl-2,5-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Its derivatives have shown promise in the development of new pharmaceuticals with potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 3,6-dimethyl-2,5-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in a reduction of postprandial blood glucose levels, which is beneficial for managing diabetes . The molecular pathways involved in its action include the inhibition of enzyme activity and modulation of metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparisons with related dihydropyridazines and pyridazine derivatives. Below is a detailed analysis:

Structural Comparisons

Reactivity and Stability

- Methyl groups may sterically protect the ring from oxidation .

- Sulfonyloxy Analog () : The sulfonyloxy group introduces strong electron-withdrawing effects, likely increasing acidity and susceptibility to hydrolysis.

- Dimethoxyphenyl Derivative () : The dimethoxyphenyl moiety could stabilize the compound via resonance, but the amide-ethoxy chain may introduce hydrolytic instability under acidic/basic conditions.

Biological Activity

Ethyl 3,6-dimethyl-2,5-dihydropyridazine-4-carboxylate is a compound belonging to the class of dihydropyridazine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The molecular structure of this compound can be described as follows:

- Chemical Formula : C10H14N2O2

- Molecular Weight : 194.24 g/mol

- Functional Groups : Dihydropyridazine core with ethyl and carboxylate substituents.

1. Antioxidant Activity

Research has shown that compounds with a dihydropyridazine structure exhibit significant antioxidant properties. This compound has been evaluated for its ability to inhibit lipid peroxidation and scavenge free radicals. In various assays, it demonstrated a strong capacity to reduce oxidative stress markers in vitro.

2. Antitumor Activity

Studies indicate that derivatives of dihydropyridazines can exert cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting proliferation and inducing apoptosis in lung cancer cells (IC50 values ranging from 3 to 5 µM) . The mechanism involves the modulation of apoptotic pathways and the induction of reactive oxygen species (ROS) .

3. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for its inhibitory effects on α-glucosidase, which is crucial in carbohydrate metabolism. Inhibition studies revealed significant activity with IC50 values lower than that of standard inhibitors like acarbose .

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant potential of various dihydropyridazine derivatives, this compound was found to significantly inhibit metal-ion catalyzed lipid peroxidation. The results indicated that this compound could serve as a less harmful alternative to synthetic antioxidants .

Case Study 2: Antitumor Mechanism

A detailed investigation into the antitumor mechanisms revealed that this compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators. Flow cytometry analyses demonstrated increased apoptosis rates in treated cancer cells compared to controls .

Data Summary

| Activity | IC50 Value (µM) | Mechanism |

|---|---|---|

| Antioxidant | Not specified | Scavenging free radicals |

| Antitumor (Lung Cancer) | 3 - 5 | Induces apoptosis via ROS accumulation |

| α-Glucosidase Inhibition | <1.7 | Uncompetitive inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.